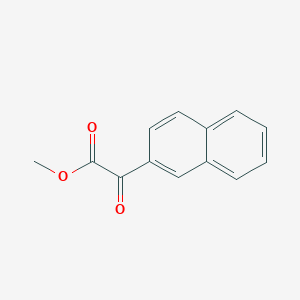
Einecs 240-845-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 240-845-4, also known as potassium antimonide, is a chemical compound with the molecular formula K₃Sb. It is a compound of antimony and potassium, where antimony is in the oxidation state of -3. This compound is typically used in various industrial and research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Potassium antimonide can be synthesized through the direct reaction of potassium and antimony. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The general reaction is as follows:
3K+Sb→K3Sb
This reaction requires high temperatures, usually around 300-400°C, to ensure complete reaction.
Industrial Production Methods
In industrial settings, potassium antimonide is produced by heating a mixture of potassium and antimony in a controlled environment. The process involves:
Mixing: Potassium and antimony are mixed in stoichiometric amounts.
Heating: The mixture is heated in a furnace at temperatures ranging from 300-400°C.
Cooling: The product is then cooled under an inert atmosphere to prevent oxidation.
化学反応の分析
Types of Reactions
Potassium antimonide undergoes several types of chemical reactions, including:
Oxidation: When exposed to air, potassium antimonide can oxidize to form potassium oxide and antimony trioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Potassium antimonide can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at room temperature.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various halides or other reactive compounds.
Major Products
Oxidation: Potassium oxide (K₂O) and antimony trioxide (Sb₂O₃).
Reduction: Elemental potassium and antimony.
Substitution: Various potassium salts and antimony compounds.
科学的研究の応用
Potassium antimonide is used in various scientific research applications, including:
Chemistry: As a reagent in synthesis and catalysis.
Biology: In studies involving antimony’s biological effects.
Industry: Used in the production of semiconductors and other electronic materials.
作用機序
The mechanism by which potassium antimonide exerts its effects involves the interaction of potassium and antimony ions with various molecular targets. In biological systems, antimony compounds can interact with enzymes and proteins, potentially inhibiting their function. In industrial applications, potassium antimonide’s unique electronic properties make it useful in semiconductor technology.
類似化合物との比較
Similar Compounds
- Sodium antimonide (Na₃Sb)
- Lithium antimonide (Li₃Sb)
- Calcium antimonide (Ca₃Sb₂)
Uniqueness
Potassium antimonide is unique due to its specific electronic properties and reactivity. Compared to sodium antimonide and lithium antimonide, potassium antimonide has a different reactivity profile and is more stable under certain conditions. Its use in semiconductor technology also sets it apart from other antimonides.
特性
InChI |
InChI=1S/3K.Sb/q3*+1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUVTJHWOQVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].[K+].[Sb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3Sb+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.055 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16823-94-2 |
Source


|
| Record name | Antimony, compd. with potassium (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with potassium (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with potassium (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(3-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3367229.png)
![Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate](/img/structure/B3367242.png)
![Acetamide, N-[4-(3-oxopropyl)phenyl]-](/img/structure/B3367249.png)




![2,3-Dimethylfuro[3,2-c]pyridine](/img/structure/B3367279.png)
